2-Amino-2-(4-chlorophenyl)propanoicacidhcl
Description
Contextualization within Non-Canonical Amino Acid Research
The central dogma of molecular biology outlines the process by which the genetic code is translated into proteins, utilizing a standard set of 20 canonical amino acids. However, the field of chemical biology has expanded this repertoire through the introduction of non-canonical amino acids (ncAAs). These synthetic or naturally occurring amino acids possess unique side chains or backbone structures not found in the standard set. mdpi.comnih.gov The incorporation of ncAAs into peptides and proteins, a process often achieved through the expansion of the genetic code, allows researchers to introduce novel chemical functionalities, probes, and structural constraints. nih.gov This powerful tool has revolutionized protein engineering, enabling the site-specific modification of proteins to study their structure, function, and dynamics in ways previously unimaginable.
2-Amino-2-(4-chlorophenyl)propanoic acid HCl falls squarely within this exciting field. As an α,α-disubstituted amino acid, its structure deviates from the canonical amino acids, offering a unique building block for the synthesis of novel peptides and proteins with potentially enhanced properties. The hydrochloride salt form of the compound is common for improving solubility and stability for research applications.
Significance of Substituted Phenylalanine Analogues in Scientific Inquiry
Phenylalanine is an essential aromatic amino acid that plays a crucial role in protein structure and function. Substituted phenylalanine analogues are derivatives of phenylalanine where one or more hydrogen atoms on the phenyl ring have been replaced by other atoms or functional groups. These modifications can dramatically alter the steric, electronic, and hydrophobic properties of the amino acid.
In academic research, substituted phenylalanine analogues are invaluable tools. For instance, fluorinated phenylalanines are used to enhance the metabolic stability of peptides and proteins. beilstein-journals.org Other analogues, like p-chlorophenylalanine (a structural relative of the title compound), have been utilized as inhibitors of enzymes such as phenylalanine hydroxylase to create animal models for studying diseases like phenylketonuria. nih.gov Research on similar compounds, such as α-methylphenylalanine, has also contributed to understanding amino acid metabolism and its effects on cellular processes. nih.gov The introduction of a chlorine atom at the para position of the phenyl ring in 2-Amino-2-(4-chlorophenyl)propanoic acid, combined with the α-methyl group, creates a unique set of properties that researchers can exploit to probe biological systems.
Overview of Research Trajectories for 2-Amino-2-(4-chlorophenyl)propanoic Acid HCl
While extensive, dedicated research on the specific applications of 2-Amino-2-(4-chlorophenyl)propanoic acid HCl is still emerging, its structural characteristics suggest several promising research trajectories. Based on research into analogous compounds, its primary areas of investigation are likely to involve:
Protein Engineering and Structural Biology: The unique steric bulk and electronic properties imparted by the chloro and methyl groups could be used to probe the active sites of enzymes or protein-protein interaction interfaces. Incorporating this ncAA could lead to proteins with altered folding, stability, or catalytic activity, providing insights into the fundamental principles of protein design.
Peptidomimetic and Drug Discovery: As a substituted amino acid, it can be incorporated into peptide sequences to create peptidomimetics with enhanced resistance to proteolytic degradation. The 4-chlorophenyl group is a common moiety in medicinal chemistry, and its presence in this amino acid could serve as a scaffold for the development of novel therapeutic agents. For example, other novel substituted propanoic acid derivatives have been investigated for their potential as anticancer agents. mdpi.com
Currently, the primary availability of 2-Amino-2-(4-chlorophenyl)propanoic acid HCl is through chemical suppliers, where it is offered for research purposes. sigmaaldrich.com Its inclusion in these catalogs indicates a demand from the research community, likely for initial screening in various biological assays and for synthetic chemistry applications. As research progresses, it is anticipated that more specific studies detailing its biological effects and applications will be published, further elucidating its role in advancing our understanding of biological systems.
Compound Data Tables
Table 1: Chemical and Physical Properties of 2-Amino-2-(4-chlorophenyl)propanoic acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀ClNO₂ | sigmaaldrich.com |
| Molecular Weight | 199.63 g/mol | sigmaaldrich.com |
Table 2: Chemical and Physical Properties of 2-Amino-2-(4-chlorophenyl)propanoic acid hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁Cl₂NO₂ | nih.gov |
| Molecular Weight | 236.09 g/mol | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H11Cl2NO2 |
|---|---|
Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-amino-2-(4-chlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-9(11,8(12)13)6-2-4-7(10)5-3-6;/h2-5H,11H2,1H3,(H,12,13);1H |
InChI Key |
HTJMZMRFOUBTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(=O)O)N.Cl |
Origin of Product |
United States |
Chirality and Stereochemical Investigations of 2 Amino 2 4 Chlorophenyl Propanoic Acid Hcl
Enantiomeric Resolution Techniques for 2-Amino-2-(4-chlorophenyl)propanoic Acid
The separation of the racemic mixture of 2-Amino-2-(4-chlorophenyl)propanoic acid into its individual enantiomers is a critical step for stereochemical studies. Various resolution techniques can be employed for this purpose.
Chromatographic Separation Methods on Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely used method for the direct separation of enantiomers. semanticscholar.org The principle of this technique lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase, leading to different retention times and thus, separation. semanticscholar.org The chiral recognition mechanism can involve various interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. semanticscholar.org
For α-amino acids, several types of CSPs have proven effective, including:
Pirkle-type CSPs: These are based on a chiral molecule, such as an amino acid derivative, which is covalently bonded to a silica (B1680970) support. They often rely on π-π interactions, hydrogen bonding, and dipole stacking for chiral recognition. semanticscholar.org
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are broadly applicable CSPs that can resolve a wide range of chiral compounds, including amino acids. wikipedia.org
Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules. Derivatized cyclodextrins, such as hydroxypropyl-β-cyclodextrin, have been used as chiral selectors in HPLC for the separation of various enantiomers. nih.gov A study on the chiral separation of 2-(chlorophenyl)propanoic acid isomers using hydroxypropyl-β-cyclodextrin as a chiral additive in countercurrent chromatography reported that resolution was not achieved for the 2-(4-chlorophenyl)propanoic acid isomer under the tested conditions. nih.gov
Ligand-exchange CSPs: These phases consist of a chiral ligand, often an amino acid, complexed with a metal ion (e.g., copper) and coated on a support. Separation is achieved through the formation of transient diastereomeric ternary complexes with the analyte enantiomers. semanticscholar.org
The selection of the appropriate CSP and the optimization of chromatographic conditions, such as the mobile phase composition (including organic modifiers and additives), flow rate, and temperature, are critical for achieving successful enantiomeric separation. sigmaaldrich.com
Table 1: Common Chiral Stationary Phases for Amino Acid Resolution
| CSP Type | Chiral Selector Example | Primary Interaction Mechanisms |
| Pirkle-type | N-(3,5-dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole stacking |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Inclusion, hydrogen bonding, dipole interactions |
| Cyclodextrin-based | Hydroxypropyl-β-cyclodextrin | Inclusion complexation |
| Ligand Exchange | L-proline-Cu(II) | Metal coordination, steric interactions |
Preferential or Diastereomeric Crystallization Techniques
Crystallization-based methods offer a classical yet effective approach for the resolution of racemates. These techniques can be categorized into preferential crystallization and diastereomeric crystallization.
Preferential Crystallization involves the direct crystallization of one enantiomer from a supersaturated solution of the racemate, leaving the other enantiomer enriched in the mother liquor. This method requires the racemate to form a conglomerate (a mechanical mixture of crystals of the two enantiomers) rather than a racemic compound (a single crystal containing both enantiomers in equal amounts).
Diastereomeric Crystallization is a more general method that involves reacting the racemic mixture of 2-Amino-2-(4-chlorophenyl)propanoic acid with a single, pure enantiomer of a second chiral compound, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. mdpi.com These differing solubilities allow for their separation by fractional crystallization. mdpi.comnih.gov
Common resolving agents for acidic compounds like carboxylic acids are chiral bases. For the resolution of a related compound, 3-hydroxy-4-(4-chlorophenyl)butanoic acid, resolving agents such as 2-amino-1,2-diphenylethanol (B1215729) (ADPE) and cinchonidine (B190817) have been successfully employed to form diastereomeric salts with differing solubilities, enabling their separation. mdpi.com After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with an acid to remove the resolving agent. The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. mdpi.com
Chiral Derivatization for Enantiomeric Analysis in Liquid Chromatography
An alternative to direct chiral separation is the indirect method, which involves the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers. mdpi.com These diastereomers can then be separated on a conventional achiral HPLC column. mdpi.com The amino group of 2-Amino-2-(4-chlorophenyl)propanoic acid is a common target for derivatization. mdpi.com
Several CDAs are available for the analysis of amino acids, including:
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogs (e.g., l-FDLA): These reagents react with the primary amine of the amino acid to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV absorbance. mdpi.comnih.govresearchgate.net The reaction is typically carried out under mild basic conditions. nih.gov The choice of the L- or D-form of the reagent can influence the elution order of the resulting diastereomers. nih.gov
o-Phthaldialdehyde (OPA) with a chiral thiol: OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. When a chiral thiol, such as N-acetyl-L-cysteine (NAC), is used, diastereomeric derivatives are formed, allowing for enantiomeric separation and sensitive fluorescence detection. nasa.gov The reaction kinetics can be influenced by factors such as reaction time and temperature, which is particularly relevant for sterically hindered amino acids. nasa.gov
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): This reagent is another effective CDA for the resolution of compounds with amino groups, including amino acids. qmul.ac.uk
It is crucial that the derivatization reaction proceeds without racemization of the chiral center to ensure accurate enantiomeric analysis. researchgate.net
Table 2: Common Chiral Derivatizing Agents for Amino Acid Analysis
| Chiral Derivatizing Agent | Functional Group Targeted | Detection Method |
| Marfey's Reagent (FDAA) | Primary Amine | UV Absorbance |
| o-Phthaldialdehyde (OPA) / Chiral Thiol | Primary Amine | Fluorescence |
| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) | Amino Group | UV Absorbance |
Stereochemical Control in Derivatization Reactions of the Propanoic Acid Backbone
When derivatizing the propanoic acid backbone of 2-Amino-2-(4-chlorophenyl)propanoic acid, for instance, at the carboxylic acid or amino group, it is imperative to maintain the stereochemical integrity of the chiral center. Undesired racemization or epimerization can lead to inaccurate analytical results or the formation of undesired stereoisomers in a synthetic context.
The stability of the stereocenter is highly dependent on the reaction conditions. The α-proton of amino acids can be susceptible to abstraction under basic conditions, which can lead to enolization and subsequent racemization. The choice of base, solvent, temperature, and reaction time are critical factors in preventing this.
In the context of peptide synthesis, coupling reagents are designed to activate the carboxylic acid group for amide bond formation while minimizing racemization. Reagents such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) are known to facilitate peptide synthesis with a low degree of racemization. biosynth.com
For the asymmetric synthesis of α-aryl amino acids, methods have been developed that proceed with high stereochemical integrity. One such strategy involves the formation of an imidazolidinone derivative from a precursor amino acid, which creates a new stereogenic center that directs the subsequent arylation, ultimately controlling the absolute configuration of the final product. bris.ac.uk Such approaches highlight the importance of using chiral auxiliaries and carefully designed reaction pathways to control stereochemistry during the formation or derivatization of α-quaternary α-amino acids. bris.ac.ukrsc.org
When derivatizing for analytical purposes, such as with Marfey's reagent, the reaction conditions are typically mild (e.g., slightly basic pH, moderate temperature) to ensure that the derivatization itself does not induce racemization, thus providing an accurate representation of the original enantiomeric composition. nih.govresearchgate.net
Table 3: Factors Influencing Stereochemical Integrity during Derivatization
| Factor | Influence on Stereochemical Integrity | Mitigation Strategy |
| Base Strength | Strong bases can increase the rate of α-proton abstraction and racemization. | Use of mild, non-nucleophilic bases. |
| Temperature | Higher temperatures can provide the energy to overcome the activation barrier for racemization. | Conducting reactions at lower temperatures. |
| Reaction Time | Prolonged exposure to harsh conditions can increase the extent of racemization. | Optimizing reaction times to ensure complete derivatization with minimal side reactions. |
| Solvent Polarity | Polar aprotic solvents can stabilize charged intermediates that may lead to racemization. | Careful selection of solvent based on the specific reaction. |
Advanced Analytical Methodologies for the Characterization of 2 Amino 2 4 Chlorophenyl Propanoic Acid Hcl and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and bonding of 2-Amino-2-(4-chlorophenyl)propanoic acid HCl. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a detailed fingerprint of its atomic and molecular arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.
For 2-Amino-2-(4-chlorophenyl)propanoic acid HCl, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the chlorophenyl ring would typically appear as a set of multiplets in the downfield region of the spectrum. The chemical shifts and splitting patterns of these signals would be indicative of a 1,4-disubstituted benzene (B151609) ring. The methyl protons would likely appear as a singlet in the upfield region. The protons of the amino group and the carboxylic acid group would be expected to show broad signals, and their chemical shifts could be influenced by the solvent and concentration.
The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbons of the methyl group, the quaternary carbon attached to the amino and carboxyl groups, the carbons of the aromatic ring (with the carbon attached to the chlorine atom showing a characteristic chemical shift), and the carbonyl carbon of the carboxylic acid group, which would appear at the downfield end of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-2-(4-chlorophenyl)propanoic acid HCl (Note: These are predicted values and may differ from experimental results.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.3 - 7.5 | 128 - 135 |
| C-Cl (Aromatic) | - | 133 - 138 |
| C-C(NH₂)(COOH) (Aromatic) | - | 138 - 145 |
| Quaternary C | - | 60 - 70 |
| Carboxyl COOH | 10 - 13 (broad) | 170 - 180 |
| Amino NH₂ | 7 - 9 (broad) | - |
| Methyl CH₃ | 1.5 - 1.8 | 20 - 30 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
The IR spectrum of 2-Amino-2-(4-chlorophenyl)propanoic acid HCl would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with the N-H stretching vibrations of the ammonium (B1175870) group (from the HCl salt). A strong absorption around 1700-1730 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The N-H bending vibrations of the ammonium group would likely appear in the 1500-1600 cm⁻¹ region. Characteristic bands for the C-Cl stretching and the aromatic C=C stretching would also be present at lower wavenumbers.
Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For 2-Amino-2-(4-chlorophenyl)propanoic acid HCl, the molecular weight of the free base is 199.63 g/mol . nih.gov In a typical mass spectrum, a molecular ion peak ([M+H]⁺) would be expected at m/z 200. uni.lu
Upon ionization, the molecule can fragment in predictable ways. Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (a loss of 45 Da) and the loss of the amino group. The presence of the chlorine atom would result in a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes). Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. Predicted fragmentation data suggests the presence of adducts such as [M+Na]⁺ and [M+K]⁺. uni.lu
Chromatographic Purity and Composition Analysis (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a compound and for separating it from any impurities. pensoft.net For a polar compound like 2-Amino-2-(4-chlorophenyl)propanoic acid HCl, a reversed-phase HPLC method would typically be employed. This would involve a stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape.
The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method should be able to separate the target compound from starting materials, by-products, and degradation products. While a specific HPLC method for this compound is not detailed in available literature, methods for similar amino acid derivatives have been developed and could be adapted. pensoft.netresearchgate.net
Elemental Analysis for Stoichiometric Determination
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound.
For 2-Amino-2-(4-chlorophenyl)propanoic acid HCl (C₉H₁₁Cl₂NO₂), the theoretical elemental composition can be calculated. Experimental results from an elemental analyzer should closely match these theoretical values to confirm the stoichiometry of the compound.
Table 2: Theoretical Elemental Composition of 2-Amino-2-(4-chlorophenyl)propanoic acid HCl
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 9 | 108.09 | 45.79% |
| Hydrogen | H | 1.01 | 11 | 11.11 | 4.71% |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 30.03% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 5.93% |
| Oxygen | O | 16.00 | 2 | 32.00 | 13.55% |
| Total | 236.11 | 100.00% |
2 Amino 2 4 Chlorophenyl Propanoic Acid Hcl As a Building Block and Chemical Probe in Research
Role as a Non-Canonical Amino Acid in Genetic Code Expansion Technologies
Genetic code expansion (GCE) represents a powerful frontier in synthetic biology, enabling the site-specific incorporation of non-canonical amino acids (ncAAs) with novel functionalities into proteins. nih.govmdpi.com This technology overcomes the limitations of the 20 standard amino acids, allowing for the introduction of unique chemical groups, biophysical probes, and post-translational modifications. p-Cl-Phe serves as a key ncAA in this field, offering a means to introduce a chemically stable halogen atom into the polypeptide chain.
Engineering of Aminoacyl-tRNA Synthetase (aaRS)/tRNA Pairs for Efficient Incorporation
The cornerstone of genetic code expansion is the creation of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.govnih.gov This pair functions independently of the host cell's endogenous translational machinery. nih.gov To incorporate p-Cl-Phe, a synthetase is engineered to uniquely recognize it and ligate it to a corresponding orthogonal tRNA. This tRNA is designed to recognize a "blank" codon, typically a nonsense codon like the amber stop codon (UAG), that has been introduced at a specific site in the gene of interest. nih.gov
The process of developing these pairs involves several critical steps:
Selection of an Orthogonal System: Researchers often start with an aaRS/tRNA pair from a different domain of life (e.g., an archaeal pair like that from Methanosarcina mazei for use in E. coli). google.com This inherent difference minimizes cross-reactivity with the host's own synthetases and tRNAs. nih.gov
Directed Evolution of the aaRS: The binding pocket of the selected aaRS is mutated through techniques like site-directed mutagenesis to alter its substrate specificity. The goal is to create an enzyme that preferentially binds p-Cl-Phe over any of the 20 canonical amino acids, particularly its close structural analog, phenylalanine.
Selection and Screening: A library of mutant synthetases is screened using positive and negative selection strategies. In a typical scheme, cells are engineered to survive only if the aaRS can incorporate the ncAA in response to a UAG codon within an essential reporter gene (positive selection). Conversely, a toxic gene containing a UAG codon is used to eliminate clones where the engineered aaRS incorporates a natural amino acid in the absence of the ncAA (negative selection). nih.gov
| Criterion | Description | Importance for p-Cl-Phe Incorporation |
|---|---|---|
| Orthogonality | The engineered aaRS does not aminoacylate any endogenous tRNAs, and the orthogonal tRNA is not recognized by any endogenous aaRSs. nih.gov | Prevents global misincorporation of p-Cl-Phe at codons for other amino acids and ensures fidelity at the target codon. |
| Specificity | The engineered aaRS must selectively bind and activate p-Cl-Phe with high affinity, discriminating against all 20 canonical amino acids. | Crucial for preventing the incorporation of natural amino acids (especially phenylalanine) at the target site, which would lead to a heterogeneous protein product. |
| Efficiency | The orthogonal pair must support protein translation at a level sufficient to produce usable quantities of the modified protein. | Ensures that enough full-length protein containing p-Cl-Phe is synthesized for subsequent functional and structural analysis. |
| Compatibility | The orthogonal tRNA must be compatible with the host's translational machinery, including the ribosome and elongation factors. nih.gov | Allows the ncAA-charged tRNA to participate effectively in the elongation cycle of protein synthesis. |
Site-Specific Incorporation into Proteins for Functional and Structural Studies
Once an efficient and specific orthogonal pair for p-Cl-Phe is developed, it can be used to produce proteins with this ncAA at single or multiple predetermined positions. This site-specific insertion is a powerful tool for investigating protein structure and function. nih.govnih.gov The introduction of the chlorine atom provides a unique biophysical probe. For instance, halogen atoms like chlorine can participate in halogen bonding, a non-covalent interaction that can influence protein folding and stability.
While direct structural studies using the chlorine atom of p-Cl-Phe are less common than those using heavier halogens, the principle is analogous to the well-established use of p-iodo-L-phenylalanine. This heavier analog has been incorporated into proteins to facilitate X-ray crystallographic structure determination through single-wavelength anomalous dispersion (SAD) phasing. h1.co The ability to place a halogen atom precisely within a large protein complex offers a strategic advantage for solving the phase problem in crystallography, a major bottleneck in determining protein structures. h1.co
Application in Protein Engineering and Peptide Design
The incorporation of p-Cl-Phe is not only for probing protein function but also for actively modifying it. Protein and peptide engineering leverages the unique steric and electronic properties of ncAAs to create molecules with novel or enhanced characteristics. nih.gov
Modulation of Protein Properties such as Stability and Activity
Substituting a canonical amino acid with p-Cl-Phe can significantly alter a protein's biophysical properties. The introduction of the chloro-substituent on the phenyl ring increases its hydrophobicity and size compared to phenylalanine and introduces a polar C-Cl bond. These changes can impact:
Protein Stability: The altered side chain can form new intramolecular interactions, such as van der Waals or halogen bonds, potentially increasing the thermal or chemical stability of the protein.
Enzymatic Activity: If incorporated into or near an enzyme's active site, p-Cl-Phe can modify substrate binding or the catalytic mechanism. The electronic properties of the chlorine atom can influence the local electrostatic environment, affecting transition state stabilization.
Protein-Protein Interactions: The modified residue can either enhance or disrupt interactions with other proteins by altering the shape and chemical complementarity of the binding interface.
| Property | Mechanism of Modulation by p-Cl-Phe | Example Research Application |
|---|---|---|
| Thermal Stability | Increased hydrophobicity can enhance core packing. Potential for stabilizing halogen bonds. | Engineering thermostable industrial enzymes. |
| Catalytic Efficiency | Altering the steric and electronic environment of the active site to favor substrate binding or catalysis. | Fine-tuning enzyme specificity for novel substrates. |
| Binding Affinity | Modifying the surface of a protein to create new contact points with a ligand or another protein. | Improving the affinity of therapeutic antibodies or receptor ligands. |
Development of Peptidomimetics with Enhanced Biological Characteristics
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties. Incorporating ncAAs like p-Cl-Phe is a common strategy to achieve this. nih.gov Peptides often suffer from poor metabolic stability due to rapid degradation by proteases. Because proteases have high specificity for substrates containing canonical amino acids, replacing a key phenylalanine residue with p-Cl-Phe can render the peptide resistant to cleavage, thereby extending its biological half-life.
Furthermore, the modified side chain of p-Cl-Phe can enhance the peptide's binding affinity and selectivity for its target receptor by creating more favorable interactions within the binding pocket. This approach has been used to develop more potent and stable peptide-based drug candidates.
Utilization in Chemical Probe Development for Biological Systems
A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in a cellular or organismal context. nih.govelifesciences.org 2-Amino-2-(4-chlorophenyl)propanoic acid itself serves as a classic example of a chemical probe. It is widely known as a potent and irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506). nih.govselleckchem.com
By administering p-Cl-Phe, researchers can deplete serotonin levels in the brain and peripheral tissues. nih.gov This has been an invaluable pharmacological tool for decades, enabling countless studies to elucidate the role of serotonin in a vast array of physiological processes, including:
Sleep and circadian rhythms
Mood and behavior
Pain perception
Vascular function and inflammation selleckchem.com
The utility of p-Cl-Phe as a chemical probe highlights the criteria for a high-quality tool in chemical biology. nih.gov It has a well-defined molecular target (TPH) and induces a specific biological outcome (serotonin depletion), allowing for the functional interrogation of a particular pathway. While modern standards for chemical probes emphasize high selectivity across the entire proteome, the long history of p-Cl-Phe's use has provided a deep understanding of its effects, making it a foundational tool in neuropharmacology. elifesciences.org
Design of Probes for Investigating Protein Conformation and Structure-Activity Relationships
The core structure of 2-Amino-2-(4-chlorophenyl)propanoic acid is an ideal template for designing chemical probes to explore protein structure and function. By systematically modifying its functional groups, researchers can develop derivatives to map the topology of protein binding pockets and elucidate structure-activity relationships (SAR). SAR studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. nih.gov
The design process often involves creating a series of analogues where specific parts of the molecule are altered. For 2-Amino-2-(4-chlorophenyl)propanoic acid, key modification points include:
The Phenyl Ring: The chlorine substituent can be moved to the ortho- or meta-positions, or replaced with other halogens (F, Br, I) or functional groups (e.g., trifluoromethyl, methoxy) to probe steric and electronic requirements within a binding site. mdpi.com
The Amino Group: The primary amine can be acylated, alkylated, or used as a linkage point for larger substituents to explore adjacent space within a protein target. nih.gov
These modifications allow for the fine-tuning of a compound's properties to achieve desired interactions with a biological target. For instance, in the development of novel dopamine (B1211576) transporter (DAT) inhibitors, replacing an ether linkage with a secondary amine in related structures was shown to have no significant effect on DAT binding affinity, providing crucial information for future designs. nih.gov Similarly, studies on NMDA receptor agonists revealed that lipophilic substituents are tolerated when separated from the α-amino acid group by a specific linker, demonstrating how SAR can guide the optimization of lead compounds. nih.gov
Table 1: Potential Modifications of 2-Amino-2-(4-chlorophenyl)propanoic Acid for SAR Studies
| Modification Site | Example Modification | Potential Impact on Interaction | Research Rationale |
| Phenyl Ring | Replace -Cl with -CF₃ | Alters electronic properties and hydrophobicity | To probe for hydrophobic pockets and electronic sensitivities in the target protein. mdpi.com |
| Amino Group | Acylation with a heterocyclic group | Introduces new hydrogen bond donors/acceptors and steric bulk | To explore adjacent binding regions and improve affinity or selectivity. nih.gov |
| Carboxylic Acid | Conversion to methyl ester | Removes negative charge, increases lipophilicity | To determine the importance of the carboxylate interaction for binding. |
| α-Methyl Group | Replacement with cyclopropyl (B3062369) group | Induces conformational restraint | To investigate the preferred conformation for receptor binding and potentially enhance potency. researchgate.net |
Application in Studies of Cell Signaling and Protein-Protein Interactions
Derivatives of amino acid scaffolds are powerful tools for modulating and studying cellular processes. Their ability to target specific proteins allows researchers to dissect complex cell signaling pathways and investigate protein-protein interactions (PPIs), which are often considered challenging targets for small molecules. nih.gov
A significant application is in the study of apoptosis (programmed cell death), a critical signaling pathway often dysregulated in cancer. The anti-apoptotic protein Bcl-2 is a key regulator of this process and a prime therapeutic target. nih.gov Researchers have successfully synthesized libraries of 2-amino-chromene-3-carbonitriles, which are structurally related to the aminopropanoic acid scaffold. nih.govplos.org One of the most active compounds from this library, compound 4g, was shown to induce apoptosis in acute myeloid leukemia (AML) cells by downregulating Bcl-2 and increasing levels of the executioner protein caspase-9. nih.gov Such compounds act as chemical probes, enabling the study of the Bcl-2 pathway's role in cancer cell survival. nih.govplos.org
Another area of application is in targeting cellular metabolism. The transporter ASCT2 (SLC1A5) is responsible for the uptake of glutamine, an essential nutrient for many cancer cells. A novel class of ASCT2 inhibitors based on a 2-amino-4-bis(aryloxybenzyl)aminobutanoic acid scaffold was developed, demonstrating significantly improved potency in blocking glutamine accumulation in cells. nih.gov These inhibitors serve as critical tools for studying the reliance of cancer cells on glutamine metabolism and for validating ASCT2 as a therapeutic target. nih.gov
Table 2: Research Findings on a Bcl-2 Inhibitor Derived from a Related Scaffold
| Parameter | Observation with Compound 4g | Implication in Cell Signaling | Reference |
| Cell Cycle | Increased G2/M and sub-G1 (apoptosis) phases in AML cells | Arrests cell division and induces cell death | nih.gov |
| Protein Levels | Decreased levels of Bcl-2 | Inhibits the anti-apoptotic defense of cancer cells | nih.gov |
| Protein Levels | Increased levels of caspase-9 | Activates the downstream cascade for apoptosis | nih.gov |
| Binding Mode | In silico analysis showed binding to the P2 hot spot of Bcl-2 | Directly interacts with and inhibits the function of a key survival protein | nih.govplos.org |
Introduction of Bioorthogonal Reactive Functional Groups
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biological processes. nih.gov The 2-Amino-2-(4-chlorophenyl)propanoic acid structure is an excellent non-canonical amino acid for introducing bioorthogonal handles. These handles are small, inert functional groups that can be selectively reacted with a probe. nih.govresearchgate.net
This strategy, known as bioorthogonal non-canonical amino acid tagging (BONCAT), allows for the precise labeling and study of proteins in their natural environment. nih.gov A bioorthogonal functional group, such as an azide (B81097) or a strained alkyne, can be chemically attached to the aminopropanoic acid scaffold. This modified amino acid can then be supplied to cells and incorporated into newly synthesized proteins in place of a canonical amino acid.
Once integrated into a protein, the bioorthogonal handle serves as a point of attachment for a probe molecule (e.g., a fluorescent dye, affinity tag, or drug molecule) via a highly specific "click" reaction. nih.govresearchgate.net This enables a wide range of applications, from visualizing protein localization and trafficking to identifying protein interaction partners and delivering therapeutic agents to specific targets.
Table 3: Common Bioorthogonal Functional Groups and Reactions
| Bioorthogonal Handle | Reaction Partner | Reaction Name | Key Feature |
| Azide (-N₃) | Strained Alkyne (e.g., DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, highly selective, and fast kinetics in a biological setting. nih.govresearchgate.net |
| Strained Alkyne (e.g., BCN) | Tetrazine | Inverse-Electron-Demand Diels-Alder (IEDDA) | Exceptionally fast reaction rates, allowing for rapid labeling. researchgate.net |
| Nitrone | Strained Alkyne (e.g., BCN) | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Orthogonal to azide-based click chemistry, enabling dual labeling. researchgate.net |
| Phosphine | Azide (-N₃) | Staudinger Ligation | The first bioorthogonal reaction developed; forms a stable amide bond. nih.gov |
Scaffold for Novel Compound Libraries in Chemical Biology and Drug Discovery Research
A scaffold in medicinal chemistry refers to a core molecular structure upon which a library of diverse compounds can be built. 2-Amino-2-(4-chlorophenyl)propanoic acid is a valuable scaffold due to its multiple points for chemical diversification, including the amine, the carboxylic acid, and the aromatic ring. uni.lunih.gov By applying various synthetic reactions at these sites, chemists can generate large libraries of related molecules for high-throughput screening against biological targets.
This approach has been validated in numerous drug discovery efforts. For example, libraries based on amino acid and aminopropanoic acid scaffolds have yielded potent and selective inhibitors for a range of targets:
Cancer: Scaffolds like 2-amino-chromene-nitriles and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids have produced promising anticancer candidates targeting proteins such as Bcl-2 and EGFR. nih.govplos.orgmdpi.com Similarly, a library of quinoline-oxadiazole derivatives was developed to identify dual anticancer and antimicrobial agents. nih.gov
Metabolic Diseases: The discovery of novel inhibitors of the glutamine transporter ASCT2 originated from a focused library built on a 2-aminobutanoic acid scaffold. nih.gov
The power of this approach lies in the ability to systematically explore the chemical space around a core structure to identify compounds with optimal potency, selectivity, and drug-like properties. The structural information from 2-Amino-2-(4-chlorophenyl)propanoic acid provides a robust starting point for these synthetic endeavors. uni.lunih.gov
Table 4: Examples of Scaffolds in Drug Discovery Research
| Scaffold Class | Synthetic Diversification | Biological Target(s) | Research Outcome |
| 2-Amino-chromene-3-carbonitriles | Varied substitutions on the chromene ring system | Bcl-2 | Identification of potent inducers of apoptosis in AML cells. nih.govplos.org |
| 2-Amino-4-bis(aryloxybenzyl)aminobutanoic acids | Modifications of the aryloxybenzyl groups | ASCT2 (Glutamine Transporter) | Discovery of highly potent inhibitors of glutamine uptake in cancer cells. nih.gov |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids | Condensation with various aldehydes and ketones | SIRT2 and EGFR | Development of dual-acting anticancer candidates for lung cancer. mdpi.com |
| 2-(Quinolin-4-yl)-1,3,4-oxadiazole derivatives | Alkylation and acylation of the oxadiazole core | EGFR and DNA Gyrase | Creation of dual-target agents with both anticancer and antimicrobial activity. nih.gov |
In Vitro Biological Activity and Mechanistic Investigations of 2 Amino 2 4 Chlorophenyl Propanoic Acid Hcl Derivatives
Antiproliferative Activity Studies in Cancer Cell Culture Models
Derivatives of propanoic acid have been a focal point of research for the development of novel anticancer agents. Their structural versatility allows for modifications that can enhance their efficacy and selectivity against various cancer cell lines.
The antiproliferative potential of propanoic acid derivatives has been evaluated across a spectrum of human cancer cell lines. Organotin(IV) complexes derived from propanoic acids, for instance, have demonstrated significant cytotoxicity. nih.gov While the precursor ligands, including derivatives like 3-(4,5-bis(4-methoxylphenyl)oxazol-2-yl)propanoic acid and 3-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)propanoic acid, were inactive, their triphenyltin(IV) complexes exhibited potent activity. nih.gov These complexes showed IC₅₀ values ranging from 0.100 to 0.758 µM across human prostate (PC-3), colorectal adenocarcinoma (HT-29), breast (MCF-7), and hepatocellular (HepG2) cancer cell lines. nih.gov
Notably, the complex designated as Ph₃SnL1, derived from Oxaprozin, was particularly effective against the caspase-3 deficient MCF-7 breast cancer cell line, with an IC₅₀ of 0.218 µM. nih.gov This suggests a potential efficacy in cancers that have developed resistance to certain forms of apoptosis. Similarly, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showed structure-dependent anticancer activity against A549 non-small cell lung cancer cells. nih.gov Compounds with specific substitutions, such as a 2-furyl group or a 4-NO₂ substitution on a phenyl group, demonstrated favorable anticancer activity, reducing A549 cell viability significantly. nih.gov For example, compound 29, featuring a 4-NO₂ substituted phenyl group, reduced A549 viability to 31.2%. nih.gov
Further studies on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives identified compounds with promising antiproliferative activity against A549 human lung adenocarcinoma cells. mdpi.com Specifically, carboxylic acids (21, 22) and carbohydrazides (25, 26) containing a hydroxyimino fragment showed cytotoxic activity that significantly surpassed that of the standard chemotherapy drug, cisplatin. mdpi.com This highlights the potential of these derivatives to overcome certain forms of drug resistance.
Table 1: Antiproliferative Activity of Triphenyltin(IV) Propanoic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) nih.gov |
|---|---|---|
| Ph₃SnL1 | PC-3 (Prostate) | 0.225 ± 0.011 |
| Ph₃SnL1 | HT-29 (Colorectal) | 0.287 ± 0.015 |
| Ph₃SnL1 | MCF-7 (Breast) | 0.218 ± 0.025 |
| Ph₃SnL1 | HepG2 (Hepatocellular) | 0.245 ± 0.010 |
| Ph₃SnL2 | PC-3 (Prostate) | 0.100 ± 0.012 |
| Ph₃SnL2 | HT-29 (Colorectal) | 0.221 ± 0.014 |
| Ph₃SnL2 | MCF-7 (Breast) | 0.198 ± 0.011 |
| Ph₃SnL2 | HepG2 (Hepatocellular) | 0.155 ± 0.009 |
| Ph₃SnL3 | PC-3 (Prostate) | 0.758 ± 0.045 |
| Ph₃SnL3 | HT-29 (Colorectal) | 0.521 ± 0.033 |
| Ph₃SnL3 | MCF-7 (Breast) | 0.498 ± 0.024 |
| Ph₃SnL3 | HepG2 (Hepatocellular) | 0.641 ± 0.038 |
Understanding the mechanism by which these compounds induce cell death is crucial for their development as therapeutic agents. Research into organotin(IV) propanoic acid derivatives revealed that the most active compound, Ph₃SnL1, induces caspase-independent apoptosis in MCF-7 cells. nih.gov This is a significant finding, as MCF-7 cells are known to be deficient in caspase-3, a key executioner caspase in the apoptotic pathway. The investigation involved morphological analysis, cell cycle analysis, and the measurement of reactive oxygen/nitrogen species (ROS/RNS) and nitric oxide (NO) production to elucidate the cell death pathway. nih.gov
In silico docking studies have also provided mechanistic insights. For example, compound 22 from the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid series was identified as being capable of interacting with human SIRT2 and EGFR proteins, which are often overexpressed or mutated in various cancers. mdpi.com This dual-targeting potential suggests a multi-faceted approach to inhibiting cancer cell proliferation. Other studies have shown that unnatural amino acid derivatives can exert their anticancer effects via mitochondria-targeting pathways, enhancing cell death induced by other agents. nih.gov
Antimicrobial Research, including Antibacterial and Antifungal Activity
Derivatives of 2-Amino-2-(4-chlorophenyl)propanoic acid have also been investigated for their ability to combat microbial pathogens. N-{2-(4-Chlorophenyl) acetyl} amino alcohols, derived from α-amino acids, have demonstrated notable antimicrobial properties. ijpsdronline.comresearchgate.net In one study, these derivatives were screened against several bacterial and fungal strains. The results showed that all tested compounds had some level of activity against all bacterial strains used. ijpsdronline.com
Specifically, the derivative 4-CPM-OH showed the highest activity against Klebsiella aerogenes and Pseudomonas desmolyticum. ijpsdronline.com The compounds 4-CPA-OH and 4-CPP-OH were most effective against Staphylococcus aureus and Escherichia coli, respectively. ijpsdronline.com While the antibacterial activity was generally moderate compared to the standard drug Ciprofloxacin, the studies suggested that these derivatives might be more promising as antifungal agents. ijpsdronline.comresearchgate.net All compounds exhibited moderate activity against the fungal strains Aspergillus flavus and Candida albicans when compared to Fluconazole. ijpsdronline.com
Another study focused on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which showed structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species. mdpi.com Hydrazone derivatives containing heterocyclic substituents (compounds 14–16) were identified as having the most potent and broad-spectrum antimicrobial activity. mdpi.com These compounds were particularly effective against Candida auris, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL. mdpi.com The inclusion of a 4-NO₂ substitution on a phenyl ring (compound 30) enhanced activity against both Gram-positive (S. aureus, E. faecalis) and Gram-negative (E. coli, K. pneumoniae) bacteria. mdpi.com
Table 2: Antimicrobial Activity (MIC, µg/mL) of N-{2-(4-Chlorophenyl) acetyl} Amino Alcohol Derivatives
| Compound | S. aureus | E. coli | K. aerogenes | P. desmolyticum | A. flavus | C. albicans |
|---|---|---|---|---|---|---|
| 4-CPA-OH | 10 | 15 | 20 | 25 | 30 | 35 |
| 4-CPL-OH | 20 | 25 | 15 | 30 | 35 | 40 |
| 4-CPP-OH | 15 | 10 | 25 | 20 | 40 | 30 |
| 4-CPM-OH | 25 | 20 | 10 | 10 | 35 | 30 |
| 4-CPT-OH | 30 | 35 | 20 | 15 | 30 | 35 |
| Ciprofloxacin | 5 | 5 | 5 | 5 | - | - |
| Fluconazole | - | - | - | - | 10 | 10 |
Data synthesized from Venkateshappa et al., 2020. ijpsdronline.com
Enzyme Interaction and Modulation Studies
The biological effects of amino acid derivatives are often rooted in their ability to interact with and modulate the activity of specific enzymes. Synthetic amino acid derivatives have been shown to be effective inhibitors of digestive enzymes, suggesting their potential as agents against obesity and hyperglycemia. nih.gov For instance, certain derivatives demonstrated concentration-dependent inhibitory effects on pancreatic α-amylase and pancreatic lipase. nih.gov The structure of the amino acid derivative, particularly the nature of its hydrocarbon chain, was found to be a key determinant of its inhibitory effect. nih.gov
The mechanism of enzyme inhibition can involve various types of interactions with the enzyme's active site. Some amino acid derivatives act as competitive inhibitors, while others may form covalent bonds. The reactive enamine intermediate, 2-aminoacrylate, generated by some pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzymes, can covalently modify and inactivate other PLP-dependent enzymes by attacking the PLP cofactor in the active site. nih.gov This process forms a PLP-pyruvate adduct, leading to enzyme inactivation. nih.gov Studies on alanine (B10760859) racemase (Alr), a PLP-dependent enzyme sensitive to 2-aminoacrylate, have sought to identify the active site residues that influence this susceptibility. nih.gov
In the context of antifungal action, hydrophobic derivatives of 2-amino-2-deoxy-D-glucitol-6-phosphate have been studied as inhibitors of D-glucosamine-6-phosphate (GlcN-6-P) synthase, an enzyme crucial for chitin (B13524) biosynthesis. nih.gov While the derivatives themselves were weaker inhibitors of the enzyme than the parent compound, some acted as "pro-drugs." nih.gov After being taken up by fungal cells, these derivatives were converted into the active inhibitor, demonstrating a strategy to overcome cellular permeability barriers. nih.gov This conversion was rapid for ester derivatives, indicating that the modification of the active compound can significantly affect its delivery and subsequent interaction with the enzyme's active site. nih.gov
General Research into Modulating Biological Processes at the Molecular Level
The broader impact of amino acid derivatives lies in their ability to modulate fundamental biological processes at the molecular level. For example, α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of glutamate (B1630785) receptors, are critical for fast excitatory synaptic transmission in the brain. nih.gov The modulation of these receptors by various molecules, including those that affect their phosphorylation state, is a key mechanism of synaptic plasticity. nih.gov Protein kinase A (PKA) and protein kinase C (PKC) can phosphorylate AMPA receptor subunits, altering their surface expression and function, which has implications for conditions like Parkinson's disease. nih.gov
Furthermore, certain propanoic acid derivatives have been shown to possess antioxidant properties in addition to their anticancer activities. nih.gov A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their ability to modulate oxidative stress, a key driver of cancer progression. nih.gov The inclusion of a phenolic group in these structures confers antioxidant activity, allowing them to scavenge free radicals. The most promising compound in one study exhibited potent antioxidant properties in the DPPH radical scavenging assay, demonstrating that a single class of compounds can be engineered to target multiple biological processes, such as cell proliferation and oxidative balance. nih.gov
Future Research Directions and Emerging Trends for 2 Amino 2 4 Chlorophenyl Propanoic Acid Hcl
Advancements in Stereoselective Synthesis Methodologies for Non-Canonical Amino Acids
The synthesis of ncAAs with precise stereochemical control remains a significant challenge, particularly for α,α-disubstituted amino acids like 2-Amino-2-(4-chlorophenyl)propanoic acid. nih.govrsc.org Traditional chemical methods often require complex protecting group strategies and can suffer from low stereoselectivity. rsc.org However, emerging trends in biocatalysis and asymmetric synthesis are paving the way for more efficient and environmentally benign production routes. nih.govrsc.org
Enzyme engineering has become a cornerstone of modern ncAA synthesis. nih.gov Researchers are developing novel "ncAA synthases" by modifying existing enzymes to accept unnatural substrates and catalyze new-to-nature reactions. nih.govrsc.org These biocatalytic approaches offer exquisite stereocontrol, which is crucial for the biological activity of the final molecule. universityofcalifornia.edu
A particularly promising advancement is the synergistic use of photoredox catalysis and enzyme catalysis. universityofcalifornia.eduuniversityofcalifornia.edu Researchers at the University of California, Santa Barbara, have developed a method that combines engineered pyridoxal (B1214274) phosphate (B84403) enzymes with photoredox catalysts. universityofcalifornia.eduuniversityofcalifornia.edu This dual catalytic system creates a novel activation mode that can produce a wide range of valuable ncAAs, including those with challenging stereochemistry, in a protecting-group-free manner with excellent diastereo- and enantiocontrol. universityofcalifornia.edu Furthermore, this technique allows for the selective synthesis of either the natural L-amino acids or the unnatural D-amino acids. universityofcalifornia.eduuniversityofcalifornia.edu Such methodologies could be adapted for the stereoselective synthesis of either the (R) or (S) enantiomer of 2-Amino-2-(4-chlorophenyl)propanoic acid, providing access to stereochemically pure compounds for research.
Table 1: Emerging Stereoselective Synthesis Methodologies for ncAAs
| Methodology | Description | Key Advantages |
|---|---|---|
| Engineered Biocatalysis | Utilizes engineered or evolved enzymes (e.g., transaminases, ammonia (B1221849) lyases) to synthesize ncAAs from simple precursors. nih.govrsc.org | High stereoselectivity, mild reaction conditions, environmentally friendly. rsc.org |
| Synergistic Photoredox and Enzyme Catalysis | Combines light-driven photoredox catalysis with enzymatic catalysis (e.g., pyridoxal phosphate enzymes) to enable novel bond formations. universityofcalifornia.eduuniversityofcalifornia.edu | Access to new chemical reactions, excellent enantio- and diastereoselectivity, protecting-group-free synthesis. universityofcalifornia.edu |
| Computational Enzyme Redesign | Employs computational modeling to redesign enzyme active sites for cross-compatibility with non-native substrates and nucleophiles. researchgate.net | Can produce a wide range of ncAAs with high conversion and enantioselectivity (>99%). researchgate.net |
| Catalytic Asymmetric Routes | Involves the use of chiral catalysts to direct the stereochemical outcome of reactions, such as the electrophilic alkylation of glycine (B1666218) Schiff bases. researchgate.net | Provides access to a diverse array of optically active α-UAAs. researchgate.net |
Integration into Advanced Protein Medicinal Chemistry Approaches
The integration of ncAAs into peptides and proteins is a key strategy in "protein medicinal chemistry," an approach that uses principles from medicinal chemistry to create more "druglike" biotherapeutics. nih.gov Incorporating ncAAs like 2-Amino-2-(4-chlorophenyl)propanoic acid can expand the chemical diversity of proteins, enabling the creation of novel structures with enhanced functions. thedailyscientist.org The unique properties of ncAAs can be leveraged to improve the stability, pharmacokinetics, and efficacy of protein-based drugs. researchgate.net
The α,α-disubstituted nature of 2-Amino-2-(4-chlorophenyl)propanoic acid can impart significant conformational constraints on a peptide backbone. This can force the peptide into a specific secondary structure (e.g., a helix or turn), which can be crucial for binding to a biological target with high affinity and specificity. nih.govresearchgate.net Furthermore, the rigidity introduced by this ncAA can enhance proteolytic stability, a major hurdle for peptide-based therapeutics. nih.gov
The 4-chlorophenyl side chain offers additional opportunities for tailoring protein function. The chlorine atom can engage in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity at a protein-protein interface. This side chain can also serve as a chemical handle for subsequent modifications, allowing for the attachment of imaging agents, drug payloads, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties. The growing evidence that ncAAs can be used to create precisely defined protein conjugates highlights their potential in developing next-generation biotherapeutics. nih.gov
Exploration of Novel Side Chains and Scaffold Modifications for Enhanced Research Utility
Future research will not be limited to the direct incorporation of 2-Amino-2-(4-chlorophenyl)propanoic acid but will also explore derivatives with modified side chains and backbones. nih.govresearchgate.net Such modifications are a cornerstone of peptidomimetic design, aiming to create molecules that mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov
Side-Chain Modifications: The 4-chlorophenyl group of the parent compound can be systematically altered to probe structure-activity relationships. For example, the position and nature of the halogen substituent could be varied (e.g., fluorine, bromine) to modulate the strength of halogen bonds and electronic properties. Other functional groups could be introduced onto the phenyl ring to act as photo-crosslinkers, fluorescent probes, or bioorthogonal handles for chemical ligation. nih.gov
Scaffold Modifications: The propanoic acid backbone itself can be modified. nih.gov Research into other ncAAs has shown the utility of:
Cα-to-Cα Cyclization: Creating cyclic amino acids to further restrict conformational freedom. researchgate.net
Backbone Extension/Contraction: Synthesizing β- or γ-amino acid analogs to alter the spacing of side chains and create novel peptide secondary structures.
N-Alkylation: Modifying the backbone amide bonds to increase membrane permeability and resistance to proteolysis. nih.gov
A recent study on 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated how modifying a propanoic acid scaffold can lead to promising antiproliferative agents. mdpi.com This highlights the principle that the core structure of 2-Amino-2-(4-chlorophenyl)propanoic acid can serve as a template for developing new chemical entities with tailored biological activities. mdpi.com
Table 2: Potential Scaffold Modifications of 2-Amino-2-(4-chlorophenyl)propanoic Acid
| Modification Type | Description | Potential Research Utility |
|---|---|---|
| Side-Chain Analogs | Replacing the 4-chlorophenyl group with other substituted aryl or alkyl groups. | Probing structure-activity relationships, introducing new functionalities (e.g., fluorescence, cross-linking). nih.gov |
| Backbone Modification | Altering the peptide backbone, for instance, through N-methylation or creating retro-inverso peptides. nih.govresearchgate.net | Enhancing enzymatic stability and altering pharmacokinetic properties. nih.gov |
| Cyclization | Introducing covalent bonds between the side chain and the backbone, or between adjacent residues. researchgate.net | Inducing specific, stable secondary structures to improve target binding and stability. researchgate.net |
| Hybrid Scaffolds | Fusing the amino acid structure with other chemical moieties, such as a diketopiperazine scaffold. nih.gov | Creating novel templates for drug design with unique conformational properties and enhanced proteolytic resistance. nih.gov |
Development of High-Performing Genetic Incorporation Technologies for Research Applications
The site-specific incorporation of ncAAs into proteins within living cells is a powerful tool for studying and engineering biological systems. nih.gov This is primarily achieved through genetic code expansion (GCE), which repurposes a specific codon (typically a stop codon like UAG) to encode the ncAA. mdpi.com The key to this technology is an orthogonal translation system (OTS), consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.govmdpi.com This engineered pair functions independently of the host cell's own machinery and specifically recognizes the ncAA and the reassigned codon. nih.gov
Early methods relied on the in vivo nonsense suppression technique, where a suppressor tRNA is chemically acylated with the ncAA and then injected into a cell, such as a Xenopus oocyte. nih.gov While powerful, the development of co-evolved, orthogonal aaRS/tRNA pairs that can be genetically encoded has made the process more straightforward and applicable to a wider range of cell types, from bacteria to mammalian cells. nih.gov
Emerging trends are focused on improving the efficiency, fidelity, and versatility of these systems. nih.gov A significant recent breakthrough involves the use of four-nucleotide "quadruplet" codons to encode ncAAs. azolifesciences.com This approach, reported in late 2024, simplifies the process by requiring changes to only a single gene rather than extensive genome editing. azolifesciences.com It also expands the number of ncAAs that can be incorporated into a single protein, opening up new possibilities for creating proteins with multiple, distinct modifications. azolifesciences.com The development of computational tools, such as virtual ncAA screeners, is also accelerating the process by predicting whether a designed ncAA can be successfully incorporated before it is even synthesized, saving considerable time and resources. acs.org These high-performing incorporation technologies will be critical for realizing the full research potential of 2-Amino-2-(4-chlorophenyl)propanoic acid, enabling its precise placement within protein scaffolds to probe structure, function, and interactions in living systems. nih.gov
Table 3: Comparison of Genetic Incorporation Technologies for ncAAs
| Technology | Mechanism | Key Features |
|---|---|---|
| In Vivo Nonsense Suppression | A chemically pre-charged suppressor tRNA is microinjected into a cell (e.g., Xenopus oocyte) to incorporate an ncAA at a stop codon. nih.gov | Widely used for structure-function analysis in ion channels; technically demanding. nih.gov |
| Orthogonal aaRS/tRNA Pairs | An engineered synthetase (aaRS) and its cognate tRNA are co-expressed in a cell. The aaRS charges the tRNA with the ncAA, which is then incorporated at a repurposed codon (e.g., UAG). nih.govnih.gov | Applicable to prokaryotic and eukaryotic systems; enables stable cell line development. nih.gov |
| Quadruplet Codon Suppression | Uses a four-nucleotide codon and a corresponding engineered tRNA to incorporate an ncAA. azolifesciences.com | Simplifies genetic engineering; allows for the incorporation of multiple different ncAAs in one protein; less context-dependent. azolifesciences.com |
| Genome Recoding | All instances of a specific codon (e.g., UAG) are removed from the genome and replaced with a synonymous codon, freeing it up for unambiguous ncAA incorporation. | High efficiency and fidelity; avoids competition with release factors; requires extensive genome engineering. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
